

An In-Depth Technical Guide to Androstanolone-d3: Chemical Properties, Structure, and Applications

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Compound of Interest

Compound Name: **Androstanolone-d3**

Cat. No.: **B3155014**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of **Androstanolone-d3**. The information is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled standards in their analytical workflows. This document details the physicochemical characteristics of **Androstanolone-d3**, offers an exemplary experimental protocol for its use, and visualizes relevant biological pathways and analytical procedures.

Core Chemical Properties and Structure

Androstanolone-d3, also known as 5 α -Dihydrotestosterone-d3 (DHT-d3), is the deuterated form of Androstanolone, a potent androgen and a metabolite of testosterone. The incorporation of three deuterium atoms at the 16 and 17 positions of the steroid backbone results in a molecule with a higher mass, making it an ideal internal standard for quantitative analysis by mass spectrometry.^[1]

Structure

The chemical structure of **Androstanolone-d3** is identical to that of Androstanolone, with the exception of the isotopic labeling.

IUPAC Name: (5S,8R,9S,10S,13S,14S,17S)-16,16,17-trideutero-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one[1][2]

Physicochemical Data

The following table summarizes and compares the key physicochemical properties of Androstanolone and its deuterated analog, **Androstanolone-d3**.

Property	Androstanolone	Androstanolone-d3
Molecular Formula	C ₁₉ H ₃₀ O ₂	C ₁₉ H ₂₇ D ₃ O ₂
Molar Mass	290.44 g/mol [3][4]	293.46 g/mol
Monoisotopic Mass	290.22458 u[4]	293.24341 u[2]
CAS Number	521-18-6[3][4]	79037-34-6[1][2]
Appearance	White to off-white solid	White to off-white solid
Melting Point	178-182 °C	Not available
Solubility	Soluble in ethanol, methanol, acetone	Soluble in methanol, ethanol
LogP (calculated)	3.29	3.29

Synthesis and Characterization

Synthesis

While a detailed, step-by-step protocol for the synthesis of **Androstanolone-d3** is not readily available in the public domain, the general approach involves the reduction of a suitable precursor with a deuterated reagent. One common method is the catalytic reduction of an unsaturated precursor with deuterium gas (D₂) in the presence of a catalyst such as palladium on carbon. Another approach involves the use of deuterated reducing agents, such as sodium borodeuteride (NaBD₄), to introduce deuterium atoms at specific positions.

Characterization

The identity and purity of **Androstanolone-d3** are typically confirmed using a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the structure of the molecule and the location of the deuterium labels. In the ^1H NMR spectrum of **Androstanolone-d3**, the signals corresponding to the protons at the 16 and 17 positions would be absent or significantly reduced in intensity. In the ^{13}C NMR spectrum, the carbons bearing deuterium atoms will exhibit a characteristic triplet splitting pattern due to C-D coupling.
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and isotopic purity of **Androstanolone-d3**. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
- High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the chemical purity of the compound.

Experimental Protocols

Androstanolone-d3 is primarily used as an internal standard in quantitative analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the determination of androgens in biological matrices.

Quantification of Androgens in Human Serum by LC-MS/MS

This protocol describes a method for the simultaneous quantification of testosterone, dihydrotestosterone (DHT), androstenedione, cortisol, and prednisone in human serum using **Androstanolone-d3** as an internal standard for DHT.^[5]

3.1.1. Materials and Reagents

- **Androstanolone-d3** (internal standard)
- Testosterone, Dihydrotestosterone, Androstenedione, Cortisol, Prednisone (analytical standards)

- Methanol, Acetonitrile (HPLC grade)
- Formic acid
- Water (deionized, 18 MΩ·cm)
- Human serum (blank)
- Solid-phase extraction (SPE) cartridges

3.1.2. Sample Preparation

- Thaw serum samples and standards at room temperature.
- To 100 µL of serum, add 25 µL of the internal standard working solution (containing **Androstanolone-d3**).
- Vortex for 10 seconds.
- Add 200 µL of zinc sulfate solution (0.2 M in water) to precipitate proteins.
- Vortex for 30 seconds.
- Centrifuge at 14,000 rpm for 10 minutes.
- Load the supernatant onto a pre-conditioned SPE cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water.
- Elute the analytes with 1 mL of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.

3.1.3. LC-MS/MS Conditions

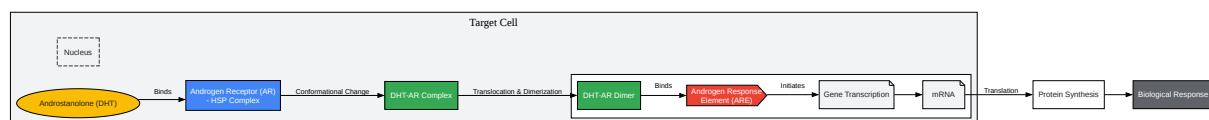
- LC System: Agilent 1290 Infinity II or equivalent

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in methanol
- Gradient: 30% B to 95% B over 5 minutes
- Flow Rate: 0.3 mL/min
- Injection Volume: 10 μ L
- MS System: Triple quadrupole mass spectrometer
- Ionization: Electrospray ionization (ESI), positive mode
- MRM Transitions:
 - Androstanolone: m/z 291.2 → 255.2
 - **Androstanolone-d3**: m/z 294.2 → 258.2

Mandatory Visualizations

Signaling Pathway

Androstanolone, as a potent androgen, exerts its biological effects through the androgen receptor signaling pathway.

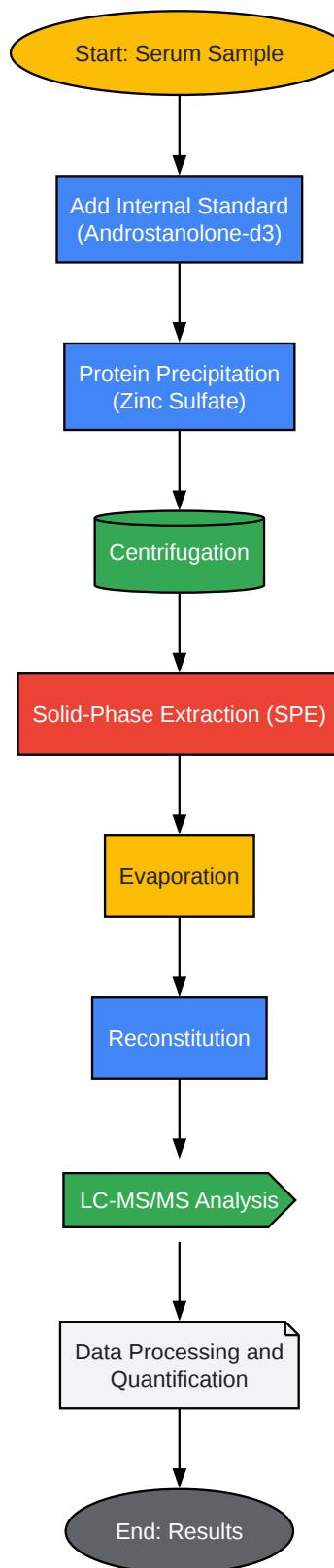


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Caption: Androgen receptor signaling pathway of Androstanolone (DHT).

Experimental Workflow

The following diagram illustrates the major steps in the experimental workflow for the quantification of androgens in a biological sample using **Androstanolone-d3** as an internal standard.



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Caption: Experimental workflow for androgen quantification.

This guide provides foundational knowledge for the effective use of **Androstanolone-d3** in a research setting. For specific applications, further method development and validation are essential.

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